molecular formula C15H12N6O2 B2996501 7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimid ine-6-carbonitrile CAS No. 710312-12-2

7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimid ine-6-carbonitrile

Cat. No. B2996501
CAS RN: 710312-12-2
M. Wt: 308.301
InChI Key: PTPUPKDNBNGUCM-UHFFFAOYSA-N
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Description

This compound, also known as 7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano [2,3-d]pyrimidine-5,5,6-tricarbonitrile, has a CAS Number of 41278-83-5 . It has a molecular weight of 284.23 and its IUPAC name is 7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano [2,3-d]pyrimidine-5,5,6-tricarbonitrile .


Synthesis Analysis

An efficient one-pot three-component synthesis of pyrano [2,3-d]pyrimidinone derivatives has been developed . This synthesis is catalyzed by SnO2/SiO2 and involves the three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8N6O3/c1-17-9(19)7-10(18(2)11(17)20)21-8(16)6(3-13)12(7,4-14)5-15/h16H2,1-2H3 .


Chemical Reactions Analysis

The synthesis of this compound involves a three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.23 .

Safety and Hazards

The safety information and MSDS for this compound can be found online .

properties

IUPAC Name

7-amino-1,3-dimethyl-2,4-dioxo-5-pyridin-3-ylpyrido[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2/c1-20-13-11(14(22)21(2)15(20)23)10(8-4-3-5-18-7-8)9(6-16)12(17)19-13/h3-5,7H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPUPKDNBNGUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C(=N2)N)C#N)C3=CN=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimid ine-6-carbonitrile

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